3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
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Overview
Description
3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups at the 3 and 5 positions, and a thiazole ring attached to the amide nitrogen The thiazole ring is further substituted with a thiophene moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in critical cellular processes .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, microbial infections, and neurological disorders .
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption and distribution profiles, their metabolic stability, and their efficient excretion .
Result of Action
Thiazole derivatives have been found to exhibit a variety of effects at the molecular and cellular levels, including inhibition of enzyme activity, disruption of protein-protein interactions, and induction of cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions One common route starts with the preparation of 3,5-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride The acid chloride is then reacted with 2-aminothiazole to form the amide linkage
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The thiophene and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of 3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzylamine.
Substitution: Various substituted thiophene or thiazole derivatives.
Scientific Research Applications
3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving thiazole and thiophene derivatives.
Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxybenzamide: Lacks the thiazole and thiophene rings, resulting in different chemical and biological properties.
N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide: Lacks the methoxy groups, which may affect its reactivity and solubility.
3,5-dimethoxy-N-(thiazol-2-yl)benzamide: Lacks the thiophene ring, potentially altering its electronic properties.
Uniqueness
The presence of both methoxy groups and the thiazole-thiophene moiety in 3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide imparts unique electronic and steric characteristics, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity distinguish it from similar compounds.
Biological Activity
3,5-Dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with methoxy groups at the 3 and 5 positions, linked to a thiazole ring containing sulfur and nitrogen. This structural arrangement contributes to its diverse biological activities and reactivity.
- Molecular Formula : C13H12N2O3S
- Molecular Weight : 280.31 g/mol
- CAS Number : 941947-49-5
Antimicrobial Activity
Research indicates that the thiazole component of this compound exhibits significant antimicrobial properties. Thiazole derivatives are known for their ability to inhibit the growth of various bacterial and fungal strains. In vitro studies have demonstrated that this compound shows effective inhibition against:
Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Candida albicans | 20 | 8 |
These results suggest its potential as a therapeutic agent in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various human cancer cell lines. Notably, it demonstrates significant antiproliferative effects:
Cell Line | GI50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 1.5 | Induction of apoptosis via caspase activation |
A549 (Lung Cancer) | 2.0 | Inhibition of cell cycle progression |
HeLa (Cervical Cancer) | 1.0 | Modulation of signaling pathways |
The mechanism involves the induction of apoptosis and modulation of cell cycle checkpoints, which are critical for cancer therapy.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro:
Cytokine | Inhibition (%) |
---|---|
IL-6 | 45 |
TNF-α | 50 |
IL-1β | 40 |
This suggests potential applications in treating inflammatory diseases.
Case Studies
A recent study highlighted the compound's efficacy in vivo using a mouse model of breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to the control group, along with improved survival rates.
Properties
IUPAC Name |
3,5-dimethoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-20-11-6-10(7-12(8-11)21-2)15(19)18-16-17-13(9-23-16)14-4-3-5-22-14/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLPBPGPBMUEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.